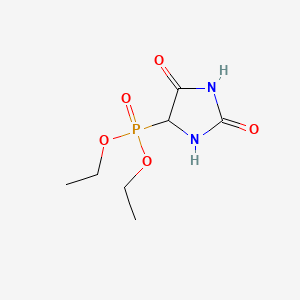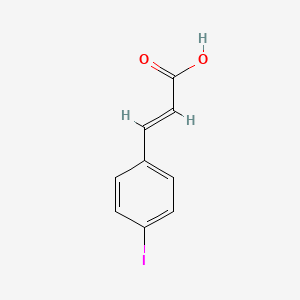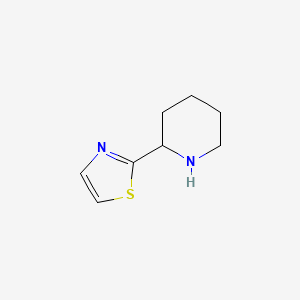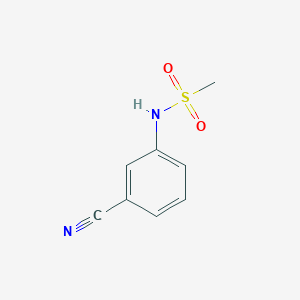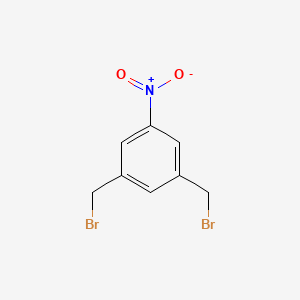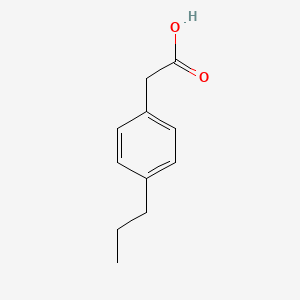
2-(4-丙基苯基)乙酸
描述
2-(4-propylphenyl)acetic Acid, also known as 4-Propylphenylacetic acid, is an organic compound . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 2-(4-propylphenyl)acetic Acid is represented by the InChI code1S/C11H14O2/c1-2-3-9-4-6-10 (7-5-9)8-11 (12)13/h4-7H,2-3,8H2,1H3, (H,12,13) . This indicates that the compound has a molecular weight of 178.23 . Physical And Chemical Properties Analysis
2-(4-propylphenyl)acetic Acid is a white to yellow solid . It has a molecular weight of 178.23 . The compound should be stored in a refrigerator .科学研究应用
- Acetic acid is widely used in the food industry, particularly in the production of vinegar . It’s also used as an antimicrobial agent in food preservation .
- The production of acetic acid can be categorized into chemical and fermentative routes .
- Acetic acid is also used as an acidulant, which is used to give a characteristic flavor profile to food .
- Acetic acid is used as a processing aid in the pharmaceutical industry .
- It can increase the solubility of weakly basic drugs in organic solvents .
- Acetic acid is also used in the formulation of proteins stable in the liquid state under acidic conditions .
- Acetic acid is used as an acid dye fixative in the textile industry .
- It ensures that the dyes bond effectively to the textile fibers .
- It’s also used in textile wet-processing, which involves treatment with various chemicals, colorants, and auxiliary substances within an aqueous medium .
- Acetic acid is involved in the polymerization reaction, which is a process used in the production of plastics .
- It’s used in the production of polyethylene and polypropylene, two of the major plastic types found in many consumer goods .
- Acetic acid has antimicrobial properties and is used in the medicinal industry .
- It’s used in the treatment of various skin conditions and in wound cleaning .
Food Industry
Pharmaceutical Industry
Textile Industry
Polymer Industry
Medicinal Industry
Cosmetics Industry
- “2-(4-Propylphenyl)acetic Acid” is a chemical compound with the CAS Number: 26114-12-5 . It’s a white to yellow solid with a molecular weight of 178.23 .
- It’s available for purchase from various chemical suppliers, indicating that it may be used in research or industrial applications .
- The compound has a high GI absorption and is BBB permeant, suggesting it could potentially be used in pharmaceutical applications .
- It’s also predicted to have a moderate water solubility, which could influence its applications in various industries .
- “2-(4-Propylphenyl)acetic Acid” is a chemical compound with the CAS Number: 26114-12-5 . It’s a white to yellow solid with a molecular weight of 178.23 .
- It’s available for purchase from various chemical suppliers, indicating that it may be used in research or industrial applications .
- The compound has a high GI absorption and is BBB permeant, suggesting it could potentially be used in pharmaceutical applications .
- It’s also predicted to have a moderate water solubility, which could influence its applications in various industries .
安全和危害
属性
IUPAC Name |
2-(4-propylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-9-4-6-10(7-5-9)8-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMLOXDIFVZRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398081 | |
| Record name | 4-n-propylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-propylphenyl)acetic Acid | |
CAS RN |
26114-12-5 | |
| Record name | 4-n-propylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

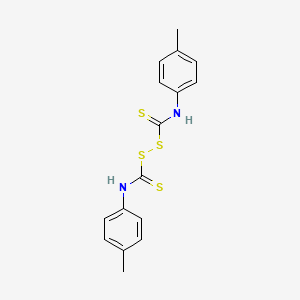
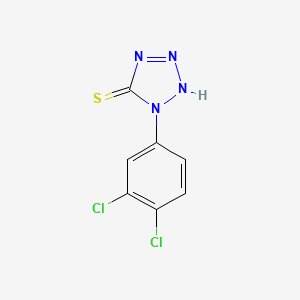
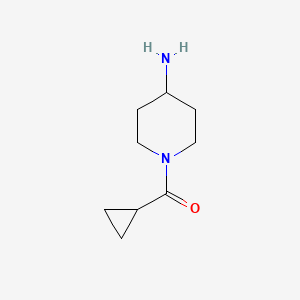
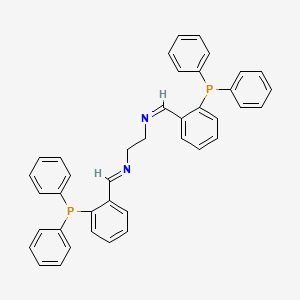
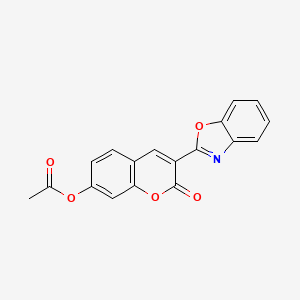
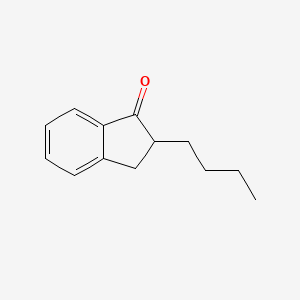
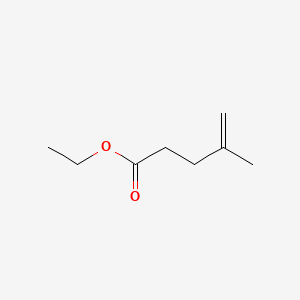
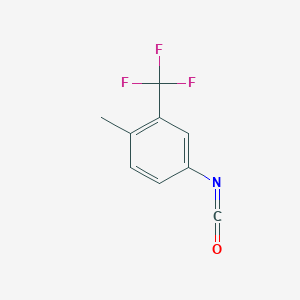
![2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone](/img/structure/B1587551.png)
